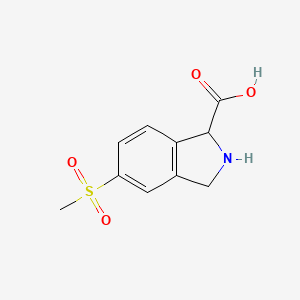

5-(Methylsulfonyl)isoindoline-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H11NO4S |

|---|---|

Molecular Weight |

241.27 g/mol |

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) |

InChI Key |

BAPXNVOUCFRNSO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One prominent route involves the carboxylation of isoindoline precursors, often starting from N-protected isoindoline compounds. Sato et al. reported a method where N-Boc-protected isoindoline undergoes α-lithiation followed by electrophilic substitution with tributyltin chloride to generate a stannane intermediate, which is then carboxylated under carbon dioxide in the presence of caesium fluoride. This approach allows for the introduction of the carboxylic acid group at specific positions on the isoindoline ring system.

N-Boc-isoindoline → α-lithiation → tributyltin substitution → carboxylation with CO₂ → 5-(Methylsulfonyl)isoindoline-1-carboxylic acid

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| α-Lithiation | n-Butyllithium, THF, -78°C | — | Selective lithiation at α-position |

| Electrophilic substitution | Tributyltin chloride | Moderate | Formation of stannane intermediate |

| Carboxylation | CO₂, CsF, mild conditions | 60–75% | Final carboxylic acid formation |

This method is advantageous for regioselective functionalization, allowing subsequent sulfonylation at the methyl group.

Sulfonylation of Methyl-Substituted Isoindoline

The methyl group at the isoindoline ring can be selectively oxidized to a methylsulfonyl group using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts. The process involves initial methyl oxidation to methyl sulfoxide, followed by further oxidation to methylsulfonyl.

Isoindoline methyl derivative → oxidation with m-CPBA or H₂O₂ → 5-(Methylsulfonyl)isoindoline-1-carboxylic acid

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| m-CPBA | Dichloromethane, 0°C to room temp | 70–85% | Controlled oxidation to sulfone |

| Hydrogen peroxide | Acetic acid, reflux | 65–80% | Alternative oxidation method |

This oxidation step is critical for introducing the sulfonyl functionality, which imparts biological activity and enhances pharmacokinetic properties.

Alternative Synthetic Route via Multicomponent Reactions

Recent advances include multicomponent reactions (MCRs), where isoindoline derivatives, sulfonylating agents, and carboxylation reagents are combined in a one-pot process. For example, a Passerini-type reaction involving aldehydes, isocyanides, and phthalimide derivatives can be adapted to synthesize the target compound.

Aldehyde + Isoindoline derivative + Isocyanide → Multicomponent reaction → Intermediate → Sulfonylation → 5-(Methylsulfonyl)isoindoline-1-carboxylic acid

| Reaction | Conditions | Yield | Notes |

|---|---|---|---|

| Passerini reaction | Microwave irradiation, 80°C | 85–90% | Efficient multicomponent synthesis |

| Sulfonylation | Oxidants like m-CPBA | 70–85% | Final sulfonylated product |

Notes on Purification and Characterization

Purification typically involves column chromatography using silica gel with appropriate eluents such as ethyl acetate and hexane mixtures. Characterization confirms the structure via NMR, HRMS, and IR spectroscopy, with characteristic signals for the methylsulfonyl group appearing at δ 2.8–3.2 ppm in the ^1H NMR and a strong IR absorption near 1150–1350 cm⁻¹ indicative of S=O stretches.

Summary of Key Research Findings

- The regioselective carboxylation of isoindoline derivatives is feasible via lithiation and electrophilic carboxylation, offering high regioselectivity.

- Methyl oxidation to methylsulfonyl groups is efficiently achieved using oxidants like m-CPBA, with yields exceeding 70%.

- Multicomponent reactions provide a streamlined approach, reducing steps and improving overall yields.

- Purification and characterization are critical, with analytical data confirming the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylsulfonyl)isoindoline-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Methylsulfonyl)isoindoline-1-carboxylic acid is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules that can be used in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a pharmacophore. Isoindoline derivatives have shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on the isoindoline scaffold that can act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, 5-(Methylsulfonyl)isoindoline-1-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)isoindoline-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The methylsulfonyl group distinguishes this compound from analogs with hydroxyl, alkoxy, halogen, or amino substituents. Below is a comparative analysis based on substituent type and position:

Table 1: Comparison of Key Isoindoline/Indole Carboxylic Acid Derivatives

Electronic and Steric Influences

- Methylsulfonyl vs. Hydroxy/Alkoxy: The -SO₂CH₃ group increases acidity at the carboxylic acid position (pKa ~2–3) compared to electron-donating groups like -OH (pKa ~4–5) or -OCH₃.

- Steric Effects : The bulkier -SO₂CH₃ group at C5 may hinder rotational freedom in the isoindoline ring, affecting binding to biological targets compared to smaller substituents like -Cl or -CH₃ .

Biological Activity

5-(Methylsulfonyl)isoindoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-(Methylsulfonyl)isoindoline-1-carboxylic acid is characterized by its isoindoline backbone with a methylsulfonyl group and a carboxylic acid functional group. The chemical structure can be represented as follows:

Anticancer Activity

Research indicates that 5-(Methylsulfonyl)isoindoline-1-carboxylic acid exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing significant cytotoxic effects. The following table summarizes the IC50 values for different cancer cell lines:

These results indicate that the compound may inhibit cell proliferation through mechanisms potentially involving apoptosis or cell cycle arrest.

The mechanism by which 5-(Methylsulfonyl)isoindoline-1-carboxylic acid exerts its biological effects is not fully elucidated. However, it may interact with specific cellular pathways involved in cancer progression. For instance, it has been suggested that the compound could inhibit key enzymes or proteins involved in tumor growth and survival.

Case Studies

- Study on MCF-7 Cells : In vitro studies on MCF-7 cells revealed that treatment with 5-(Methylsulfonyl)isoindoline-1-carboxylic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, suggesting that the compound induces apoptosis as a mechanism of action.

- HCT-116 Cell Line : Another study focused on HCT-116 colon cancer cells showed that the compound significantly reduced cell viability at concentrations above 4 µM. The study utilized Western blot analysis to assess the expression of apoptosis-related proteins, finding increased levels of cleaved caspase-3, which supports the hypothesis of apoptosis induction.

Additional Biological Activities

Beyond anticancer effects, preliminary studies have suggested potential anti-inflammatory properties of 5-(Methylsulfonyl)isoindoline-1-carboxylic acid. It may modulate inflammatory pathways, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Q & A

Basic: What are the standard synthetic routes for 5-(Methylsulfonyl)isoindoline-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves functionalization of isoindoline precursors. A common approach is sulfonylation using methylsulfonyl chloride under basic conditions. For example:

Nucleophilic substitution : React isoindoline-1-carboxylic acid derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

Key parameters include reaction temperature control (<30°C to avoid side reactions) and moisture-free conditions to prevent hydrolysis of the sulfonyl chloride .

Basic: How is 5-(Methylsulfonyl)isoindoline-1-carboxylic acid characterized in academic research?

Methodological Answer:

Characterization relies on orthogonal analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methylsulfonyl group at C5: δ ~3.2 ppm for –SOCH protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHNOS: calc. 241.0412, observed 241.0415).

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm and ~1150 cm for sulfonyl (–SO) stretching.

Cross-referencing with PubChem data for structurally similar compounds (e.g., 7-methyl-1H-indole-5-carboxylic acid) ensures accuracy .

Advanced: How can researchers optimize sulfonylation yields in the synthesis of this compound?

Methodological Answer:

Yield optimization requires addressing:

- Reagent stoichiometry : Use 1.2–1.5 equivalents of methylsulfonyl chloride to ensure complete reaction while minimizing excess reagent.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the sulfonyl chloride.

- Solvent selection : Anhydrous THF or DMF improves solubility of intermediates.

- Reaction monitoring : Use TLC (R ~0.4 in 3:7 ethyl acetate/hexane) or LC-MS to track progress. Post-reaction quenching with ice-cold water prevents decomposition .

Advanced: How to resolve conflicting spectroscopic data during characterization?

Methodological Answer:

Conflicting data (e.g., unexpected NMR splitting or MS adducts) can be addressed by:

Repetition under controlled conditions : Ensure sample purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid).

X-ray crystallography : Resolve ambiguous structural assignments (e.g., sulfonyl group orientation) using single-crystal data, as demonstrated for methylsulfonyl-containing barbituric acid derivatives .

Computational modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.

- Light sensitivity : Protect from light using amber glass vials.

- Incompatible materials : Avoid strong oxidizers (e.g., peroxides) and bases, which may hydrolyze the sulfonyl group. Stability studies on analogous compounds show no decomposition under inert atmospheres for >12 months .

Advanced: What strategies mitigate instability during in vitro biological assays?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that may catalyze decomposition.

- Temperature control : Conduct assays at 4°C if incubation exceeds 24 hours.

- Protect from nucleophiles : Avoid thiol-containing reagents (e.g., DTT) that may react with the sulfonyl group. Pre-screen stability via LC-MS over 48 hours .

Basic: What personal protective equipment (PPE) is required for handling?

Methodological Answer:

- Respiratory protection : Use NIOSH-approved N95/P95 respirators if airborne particles are generated.

- Gloves : Nitrile gloves (0.11 mm thickness) inspected for integrity; avoid latex due to solvent compatibility issues.

- Eye protection : Chemical goggles and face shields during bulk handling.

Engineering controls (fume hoods) and hygiene practices (post-handling handwashing) are critical, as recommended for sulfonamide analogs .

Advanced: How to address low fluorination efficiency in radiolabeled derivatives?

Methodological Answer:

For F-labeled analogs (e.g., in PET tracer development):

- Precursor design : Incorporate leaving groups (e.g., mesyl or tosyl) at the sulfonyl-methyl position to enhance F– nucleophilic substitution.

- Reaction optimization : Use KF/kryptofix complex in acetonitrile at 100°C for 10 minutes.

- Purification : Solid-phase extraction (C18 cartridges) removes unreacted F–. Reported efficiencies for similar compounds reach 15–20%, with room for improvement via microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.